molecular formula C30H20N2O7 B6090318 5,5'-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B6090318
M. Wt: 520.5 g/mol
InChI Key: BGLBCHONHJMNKD-UHFFFAOYSA-N
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Description

5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C-aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production methods for isoindole-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity. The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly substituted isoindole-1,3-dione derivatives, while reduction reactions can produce simpler, less substituted compounds .

Scientific Research Applications

5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. For instance, isoindole-1,3-dione derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound’s structure allows it to bind to the active site of COX enzymes, thereby inhibiting their activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups on the aromatic rings enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-[2-(3-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O7/c1-37-19-7-3-5-17(13-19)31-27(33)23-11-9-21(15-25(23)29(31)35)39-22-10-12-24-26(16-22)30(36)32(28(24)34)18-6-4-8-20(14-18)38-2/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLBCHONHJMNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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